molecular formula C17H21FN2O3 B7173908 3-(4-Fluoro-3-methylphenyl)-5-[1-(oxan-2-ylmethoxy)ethyl]-1,2,4-oxadiazole

3-(4-Fluoro-3-methylphenyl)-5-[1-(oxan-2-ylmethoxy)ethyl]-1,2,4-oxadiazole

Cat. No.: B7173908
M. Wt: 320.36 g/mol
InChI Key: BXHQYUXGRZOGNZ-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-methylphenyl)-5-[1-(oxan-2-ylmethoxy)ethyl]-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-methylphenyl)-5-[1-(oxan-2-ylmethoxy)ethyl]-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. Common reagents used in this step include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.

    Introduction of the Fluoro-Methylphenyl Group: The fluoro-methylphenyl group can be introduced through nucleophilic aromatic substitution reactions. This involves the reaction of a fluoro-methylphenyl halide with a suitable nucleophile, such as an amine or an alcohol, under basic conditions.

    Attachment of the Oxan-2-ylmethoxy Group: The oxan-2-ylmethoxy group can be attached through etherification reactions. This involves the reaction of an alcohol with an alkyl halide or tosylate in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-methylphenyl)-5-[1-(oxan-2-ylmethoxy)ethyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the oxadiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

3-(4-Fluoro-3-methylphenyl)-5-[1-(oxan-2-ylmethoxy)ethyl]-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-methylphenyl)-5-[1-(oxan-2-ylmethoxy)ethyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-methylphenyl isocyanate: Similar in structure but contains an isocyanate group instead of an oxadiazole ring.

    4-Fluoro-3-methylphenyl isothiocyanate: Contains an isothiocyanate group, differing in reactivity and applications.

    3-Fluoro-4-methylphenyl isocyanate: Another isomer with different substitution patterns on the aromatic ring.

Uniqueness

3-(4-Fluoro-3-methylphenyl)-5-[1-(oxan-2-ylmethoxy)ethyl]-1,2,4-oxadiazole is unique due to the presence of both the oxadiazole ring and the oxan-2-ylmethoxy group, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)-5-[1-(oxan-2-ylmethoxy)ethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O3/c1-11-9-13(6-7-15(11)18)16-19-17(23-20-16)12(2)22-10-14-5-3-4-8-21-14/h6-7,9,12,14H,3-5,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHQYUXGRZOGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(=N2)C(C)OCC3CCCCO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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